![molecular formula C8H10Cl3N B591826 (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 1212307-96-4](/img/structure/B591826.png)
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
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Description
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, also known as (R)-3,4-dichloroamphetamine hydrochloride, is an amphetamine derivative that has been used in scientific research for many years. It is a potent stimulant and has been studied for its effects on the central nervous system, as well as its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in various synthetic and characterization studies due to its unique chemical structure. For instance, a series of chalcones possessing N-substituted ethanamine were synthesized, where (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride played a role in the aldol condensation reaction. These compounds exhibited significant antiamoebic activity and were screened for their cytotoxicity against non-small cell lung cancer cell line A549, demonstrating the potential for therapeutic applications (Zaidi et al., 2015).
Biotransformation Studies
Biotransformation processes have employed (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a substrate or intermediate. For example, a study described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific Acinetobacter sp. isolate. This process highlighted the enantioselective synthesis of a chiral intermediate with high yield and purity, demonstrating the compound's utility in the production of antifungal agents (Miao et al., 2019).
Enzymatic Synthesis
Enzymatic synthesis methods have also been developed using (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a key intermediate. For instance, an efficient synthesis and practical resolution of this compound were described as a crucial step in the production of cinacalcet hydrochloride, highlighting its significance in the pharmaceutical industry for treating conditions such as secondary hyperparathyroidism (Mathad et al., 2011).
Environmental Applications
Research into environmental remediation has also utilized derivatives of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. For example, the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the compound's role in environmental clean-up efforts, showing its versatility beyond medicinal chemistry (Wang et al., 2015).
Drug Synthesis and Development
Finally, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been a valuable intermediate in the synthesis of various pharmaceuticals. Its applications range from the synthesis of novel antiobesity drugs, like lorcaserin hydrochloride, to the production of key intermediates for painkillers and neuromodulators, showcasing the compound's broad utility in drug development and synthesis (Zhu et al., 2015).
properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride |
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